molecular formula C7H13ClF3N B6211778 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans CAS No. 2763583-57-7

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans

Cat. No.: B6211778
CAS No.: 2763583-57-7
M. Wt: 203.6
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Description

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amination: The ethan-1-amine group is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent due to its unique structural features.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of novel catalysts and reagents.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride
  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopentyl]ethan-1-amine hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl ring (cyclobutyl vs. cyclopropyl or cyclopentyl).
  • Chemical Properties: The trifluoromethyl group imparts similar electronic effects, but the ring size can influence the compound’s steric properties and reactivity.
  • Biological Activity: Variations in ring size can affect the compound’s interaction with biological targets, potentially leading to differences in pharmacological activity and efficacy.

This detailed overview provides a comprehensive understanding of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2763583-57-7

Molecular Formula

C7H13ClF3N

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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